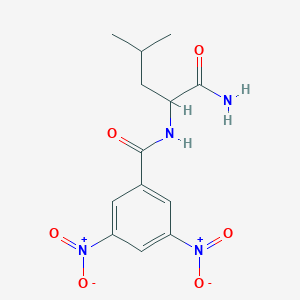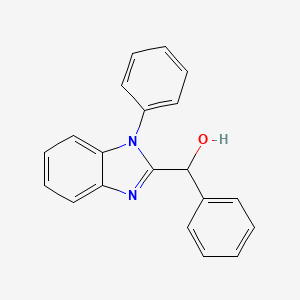
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol, also known as CBP, is a chemical compound that has been studied for its potential use in various scientific research applications. CBP is a synthetic compound that belongs to the class of carbazole derivatives and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol is not fully understood, but it is thought to involve the interaction of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol with various proteins and enzymes in the body. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to bind to the ATP-binding site of protein kinases, which could have implications for the development of new cancer therapies. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been shown to interact with the GABA-A receptor, which could have potential applications in the treatment of anxiety disorders.
Biochemical and Physiological Effects:
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has a range of biochemical and physiological effects. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have antioxidant properties and can scavenge free radicals in vitro. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in lab experiments is its excellent solubility in a range of organic solvents. This makes it easy to dissolve 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in a range of solutions and use it in various experiments. One of the limitations of using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol in lab experiments is its relatively high cost compared to other carbazole derivatives.
Direcciones Futuras
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol. One area of research could focus on the development of new materials for organic electronics using 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol as a building block. Another area of research could focus on the development of new cancer therapies based on the interaction of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol with protein kinases. Additionally, more research could be done to understand the mechanism of action of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol involves the reaction of 9H-carbazole with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions in an inert atmosphere and yields 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol as a white solid after purification.
Aplicaciones Científicas De Investigación
1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been studied for its potential use in various scientific research applications. One of the most promising applications of 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol is in the field of organic electronics. 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has been shown to have excellent charge transport properties and can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). 1-(9H-carbazol-9-yl)-3-(3-methylbutoxy)-2-propanol has also been studied for its potential use in the development of new materials for organic semiconductors, which could have applications in the development of flexible electronic devices.
Propiedades
IUPAC Name |
1-carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)11-12-23-14-16(22)13-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,22H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQSEATZXKQYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC(CN1C2=CC=CC=C2C3=CC=CC=C31)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Carbazol-9-yl-3-(3-methylbutoxy)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)
![4-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5171497.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5171513.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)


![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)

![4-(4-chlorophenyl)-2,2,4,6-tetramethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5171549.png)

![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)